molecular formula C21H22N2O2 B5635652 1,1'-(1,5-dioxo-1,5-pentanediyl)diindoline

1,1'-(1,5-dioxo-1,5-pentanediyl)diindoline

Cat. No. B5635652
M. Wt: 334.4 g/mol
InChI Key: RAEWNGATKVTQCU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 1,1'-(1,5-dioxo-1,5-pentanediyl)diindoline involves multi-step organic reactions, including aldol condensation and Michael addition reactions. For example, 1,3,5-triaryl-1,5-pentanediones can be obtained via a sequential aldol condensation and Michael addition reaction catalyzed by morpholine in ionic liquids, highlighting a methodology that may be applicable to the synthesis of 1,1'-(1,5-dioxo-1,5-pentanediyl)diindoline by modifying the starting materials and reaction conditions (Leilei Lu et al., 2006).

Molecular Structure Analysis

The molecular structure of diindoline derivatives and related compounds can be extensively characterized using spectroscopic techniques such as NMR and X-ray diffraction. Diiminoisoindoline (DII) derivatives, for instance, show intense π → π* transitions in the UV-visible region, indicating conjugated systems that could be present in the 1,1'-(1,5-dioxo-1,5-pentanediyl)diindoline structure. The electronic structures of these compounds have been investigated using cyclic voltammetry and density functional theory (DFT), providing insights into their molecular orbitals (Yuriy V. Zatsikha et al., 2019).

Chemical Reactions and Properties

Chemical reactions involving pentanediol derivatives typically explore their reactivity towards forming polymeric or macrocyclic structures. For example, pentanediol has been used as a monomer in the synthesis of biobased polyesters, demonstrating its reactivity and potential utility in creating larger, more complex structures (Jing-Ying Lu et al., 2019).

Physical Properties Analysis

The physical properties of compounds structurally related to 1,1'-(1,5-dioxo-1,5-pentanediyl)diindoline, such as solubility, melting point, and crystallinity, can be inferred from studies on similar molecules. For instance, the physical properties of biobased 1,5-pentanediol and its derivatives have been studied, revealing insights into their crystallizability and thermal behavior, which could be relevant for understanding the physical behavior of 1,1'-(1,5-dioxo-1,5-pentanediyl)diindoline (Jing-Ying Lu et al., 2017).

properties

IUPAC Name

1,5-bis(2,3-dihydroindol-1-yl)pentane-1,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O2/c24-20(22-14-12-16-6-1-3-8-18(16)22)10-5-11-21(25)23-15-13-17-7-2-4-9-19(17)23/h1-4,6-9H,5,10-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAEWNGATKVTQCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)CCCC(=O)N3CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1'-(1,5-Dioxo-1,5-pentanediyl)diindoline

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